molecular formula C17H16ClNO4S2 B2735486 (E)-3-((4-chlorophenyl)sulfonyl)-1-(styrylsulfonyl)azetidine CAS No. 1798431-44-3

(E)-3-((4-chlorophenyl)sulfonyl)-1-(styrylsulfonyl)azetidine

Cat. No.: B2735486
CAS No.: 1798431-44-3
M. Wt: 397.89
InChI Key: PDFYXBUOFIEKBM-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-((4-chlorophenyl)sulfonyl)-1-(styrylsulfonyl)azetidine is a useful research compound. Its molecular formula is C17H16ClNO4S2 and its molecular weight is 397.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-3-((4-chlorophenyl)sulfonyl)-1-(styrylsulfonyl)azetidine is a compound with significant potential in pharmacology, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, focusing on its anticancer properties, antibacterial effects, and enzyme inhibition capabilities.

Chemical Structure and Properties

The compound features a unique azetidine ring substituted with sulfonyl groups, which are known to enhance biological activity through various mechanisms. The presence of the 4-chlorophenyl group is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have shown that analogs of styrylsulfonyl compounds can induce mitotic arrest and apoptosis in cancer cells. A notable example is ON01910.Na, which has demonstrated efficacy against various cancer cell lines while maintaining a favorable safety profile .

Case Study: Antitumor Efficacy

In a study involving various styrylsulfonyl compounds, lead candidates exhibited significant antitumor activity in animal models. The mechanism of action was primarily through the inhibition of mitotic processes, leading to cell death in cancerous tissues .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several bacterial strains. Similar compounds have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects on other strains like Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
(E)-3-((4-chlorophenyl)sulfonyl)azetidineSalmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specifically, it has been linked to strong inhibitory activity against urease and acetylcholinesterase (AChE), which are critical targets in treating various conditions including infections and neurodegenerative diseases .

Enzyme Inhibition Data

Inhibitory activities were quantified with IC50 values indicating the concentration required to inhibit 50% of enzyme activity. For instance, several derivatives demonstrated IC50 values in the low micromolar range for urease inhibition:

Compound IDIC50 (µM)Target Enzyme
7l2.14 ± 0.003Urease
7m0.63 ± 0.001Urease
7n2.17 ± 0.006Urease
Reference21.25 ± 0.15Thiourea (standard)

In silico docking studies have provided insights into the interactions between this compound and target proteins. These studies suggest that the sulfonyl groups facilitate binding to active sites, enhancing the compound's efficacy against both cancer cells and bacteria .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-[(E)-2-phenylethenyl]sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S2/c18-15-6-8-16(9-7-15)25(22,23)17-12-19(13-17)24(20,21)11-10-14-4-2-1-3-5-14/h1-11,17H,12-13H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFYXBUOFIEKBM-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.